molecular formula C8H6N4O B1621480 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 89939-60-6

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1621480
CAS No.: 89939-60-6
M. Wt: 174.16 g/mol
InChI Key: BURYOVHUIIUWEU-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C8H6N4O and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumor Imaging in Positron Emission Tomography

  • PET Imaging: 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been investigated for their potential in tumor imaging using Positron Emission Tomography (PET). Modified derivatives, such as those labeled with 18F, show promise in this area. These compounds, particularly [18F]3 and [18F]4, displayed notable uptake in tumor cells, indicating their potential as imaging agents (Xu et al., 2012).

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties: Derivatives of this compound have been synthesized and screened for antimicrobial activity. These derivatives have shown effectiveness against various microbial strains, demonstrating their potential in the development of new antimicrobial agents (Deshmukh et al., 2016).

Synthesis of Triazolo Pyrimidine Derivatives

  • Synthesis of Anticonvulsant Agents: Triazolo pyrimidine derivatives, synthesized from related compounds, have been identified as promising anticonvulsant agents. These derivatives were synthesized using a microwave-assisted protocol, highlighting an efficient and green synthesis method (Divate & Dhongade-Desai, 2014).

Development of Novel Cancer Therapies

  • Cancer Treatment Agents: The synthesis and evaluation of this compound derivatives for the treatment of cancer have been conducted. These studies contribute to the development of novel chemotherapeutic agents with potential efficacy in cancer treatment (Rostamizadeh et al., 2013).

Investigation in Hydrogen-Bonded Structures

  • Structural Chemistry: The hydrogen-bonded structures of various derivatives have been studied, providing insight into the molecular arrangements and potential applications in materials science and molecular engineering (Portilla et al., 2006).

Stroke Treatment Research

  • Stroke Treatment: Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential in treating acute ischemic stroke. These compounds show promising results in inhibiting c-Src kinase, a target in stroke treatment (Mukaiyama et al., 2007).

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions, storage, and disposal guidelines .

Properties

IUPAC Name

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-5-2-7(13)12-8(11-5)6(3-9)4-10-12/h2,4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURYOVHUIIUWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384798, DTXSID901166002
Record name 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89939-60-6, 158664-14-3
Record name 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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